molecular formula C18H15BrN4O B11389541 5-Amino-1-(4-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one

5-Amino-1-(4-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B11389541
M. Wt: 383.2 g/mol
InChI Key: NGQHBCHSDXLIPT-UHFFFAOYSA-N
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Description

5-Amino-1-(4-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s unique structure, which includes a benzodiazole and a pyrrolone ring, makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazole ring, followed by the introduction of the pyrrolone moiety. Common reagents used in these reactions include bromine, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Safety measures and environmental considerations are also crucial in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(4-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: Halogen atoms like bromine can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while substitution reactions can yield a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-1-(4-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules. Its ability to form hydrogen bonds and interact with various enzymes makes it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound may be explored for their therapeutic potential. The presence of the benzodiazole ring, known for its pharmacological properties, adds to the interest in this compound for medicinal chemistry.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and functionality of these materials.

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s ability to bind to these targets can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazole and pyrrolone derivatives. Examples include:

  • 5-Amino-1-(4-chlorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one
  • 5-Amino-1-(4-fluorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one

Uniqueness

What sets 5-Amino-1-(4-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one apart is its specific substitution pattern and the presence of the bromine atom. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H15BrN4O

Molecular Weight

383.2 g/mol

IUPAC Name

1-(4-bromophenyl)-5-imino-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C18H15BrN4O/c1-22-14-5-3-2-4-13(14)21-18(22)16-15(24)10-23(17(16)20)12-8-6-11(19)7-9-12/h2-9,20,24H,10H2,1H3

InChI Key

NGQHBCHSDXLIPT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=C(CN(C3=N)C4=CC=C(C=C4)Br)O

Origin of Product

United States

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